![molecular formula C20H22N2O3S B15170110 1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]- CAS No. 875282-42-1](/img/structure/B15170110.png)
1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]- typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxybenzoyl Group: This step might involve acylation reactions using 4-hydroxybenzoic acid or its derivatives.
Attachment of the Phenylthio Group: This can be done through thiolation reactions using thiophenol or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
1-Piperidinecarboxamide Derivatives: Compounds with similar piperidine structures but different substituents.
Benzoyl Derivatives: Compounds with benzoyl groups attached to different core structures.
Phenylthio Derivatives: Compounds with phenylthio groups attached to various molecular frameworks.
Uniqueness
1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]- is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.
特性
CAS番号 |
875282-42-1 |
|---|---|
分子式 |
C20H22N2O3S |
分子量 |
370.5 g/mol |
IUPAC名 |
N-(4-hydroxybenzoyl)-4-(phenylsulfanylmethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H22N2O3S/c23-17-8-6-16(7-9-17)19(24)21-20(25)22-12-10-15(11-13-22)14-26-18-4-2-1-3-5-18/h1-9,15,23H,10-14H2,(H,21,24,25) |
InChIキー |
MZISVEGLLHFXCG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CSC2=CC=CC=C2)C(=O)NC(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


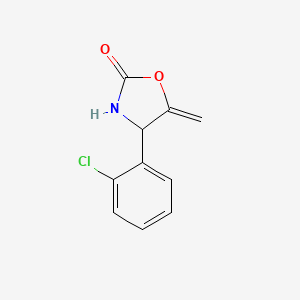

![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)


![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
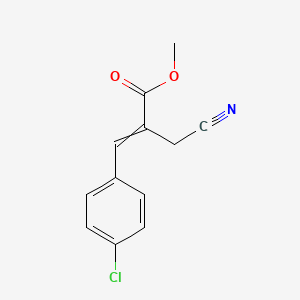
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
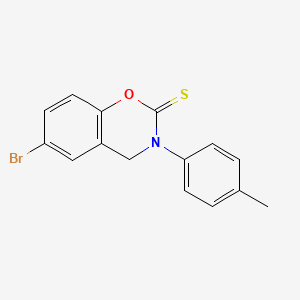
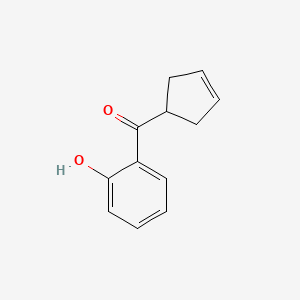
![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
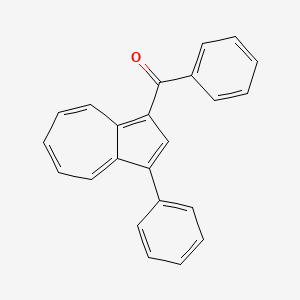
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)
